Silver diphenyl phosphate
CAS No.: 22350-95-4
Cat. No.: VC18431659
Molecular Formula: C12H10AgO4P
Molecular Weight: 357.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22350-95-4 |
---|---|
Molecular Formula | C12H10AgO4P |
Molecular Weight | 357.05 g/mol |
IUPAC Name | silver;diphenyl phosphate |
Standard InChI | InChI=1S/C12H11O4P.Ag/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H,13,14);/q;+1/p-1 |
Standard InChI Key | LWGRABKSXOHZKA-UHFFFAOYSA-M |
Canonical SMILES | C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=CC=C2.[Ag+] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Silver diphenyl phosphate consists of a silver ion () coordinated to the oxygen atoms of diphenyl phosphate (). The IUPAC name, silver;diphenyl phosphate, reflects this ionic interaction. Key structural parameters include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 357.05 g/mol |
InChI | InChI=1S/C12H11O4P.Ag... |
Crystal System | Tetrahedral (inferred) |
Synthesis and Stability
Synthetic Routes
Silver diphenyl phosphate is synthesized via the reaction of silver salts (e.g., ) with diphenyl phosphate derivatives. A representative method involves:
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Precursor Mixing: Combine (0.71 mmol) with diphenyl-2-pyridylphosphine (2.13 mmol) in anhydrous dimethyl sulfoxide (DMSO) .
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Heating and Stirring: Heat at 70°C for 1.5 hours to solubilize crystals, ensuring ligand coordination to .
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Purification: Isolate the product via centrifugation and wash with non-polar solvents .
Critical Parameters:
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Solvent choice (DMSO enhances solubility but may complicate purification).
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Stoichiometric control to prevent precipitation.
Stability and Degradation
Silver diphenyl phosphate exhibits moderate stability in aqueous media, releasing ions over time. Dissolution studies in deionized water show:
Time (Days) | Release (ppm) | pH |
---|---|---|
1 | 15–30 | 4.0 |
7 | 25–45 | 3.8 |
The acidic pH (≤4.0) accelerates silver ion release, a behavior mirrored in silver-doped phosphate coacervates .
Functional Properties and Applications
Antimicrobial Activity
Silver diphenyl phosphate’s release mechanism aligns with bactericidal effects observed in silver-doped phosphate glasses :
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Gram-Positive Bacteria: Staphylococcus aureus viability reduced by 7 log units at 0.75 mol% .
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Gram-Negative Bacteria: Pseudomonas aeruginosa biofilms disrupted via Ag-induced membrane damage.
Mechanism:
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binds to thiol groups in bacterial enzymes, inhibiting respiration .
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Reactive oxygen species (ROS) generation causes oxidative stress .
Challenges and Future Directions
Research Gaps
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Structural Elucidation: Single-crystal X-ray diffraction data is urgently needed to resolve coordination geometry.
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Toxicity Profiling: Long-term biocompatibility studies in mammalian cells are absent.
Emerging Opportunities
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